Acid Orange 74
Overview
Description
Acid Orange 74 is a chromium-complex monoazo acid dye widely used in the textile industry. It is known for its vibrant orange color and its ability to bind strongly to protein fibers and polyamide, but not to cellulosic fibers. Due to its high toxicity and non-biodegradability, it poses significant environmental and health risks, necessitating its removal from polluted water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Orange 74 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a suitable aromatic compound, such as a phenol or aniline derivative, under acidic conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other separation techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Acid Orange 74 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction of this compound typically involves the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as hydroxyl or amino groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Smaller aromatic compounds, such as carboxylic acids or phenols.
Reduction: Aromatic amines, which can be further processed or used in various applications.
Substitution: Modified azo dyes with different functional groups, potentially altering their properties and applications.
Scientific Research Applications
Acid Orange 74 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye degradation and removal from wastewater.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints
Mechanism of Action
The mechanism by which Acid Orange 74 exerts its effects involves the interaction of its azo group with various molecular targets. The dye can undergo photodegradation under light exposure, leading to the formation of reactive oxygen species that can further degrade the dye. Additionally, the dye’s interaction with metal ions, such as chromium, plays a crucial role in its stability and binding properties .
Comparison with Similar Compounds
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 1: A related azo dye used in similar industrial applications.
Methyl Orange: A well-known acid-base indicator with similar azo structure.
Uniqueness
Acid Orange 74 is unique due to its chromium-complex structure, which imparts high stability and strong binding affinity to protein fibers. This makes it particularly suitable for textile applications where durability and colorfastness are essential .
Properties
IUPAC Name |
sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8,22-23H,1H3,(H,26,27,28);;;1H2/q;+3;+1;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHZEIMQHFCKR-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.[OH-].[Na+].[Cr+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11CrN5NaO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892514 | |
Record name | C.I. Acid Orange 74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-27-2 | |
Record name | Acid orange 74 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromate(1-), [3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Orange 74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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